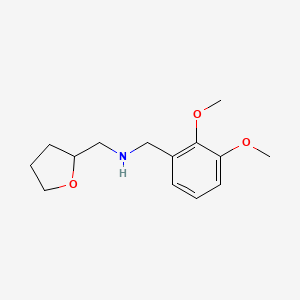

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

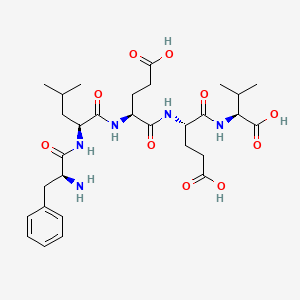

The compound is an amine derivative, which contains a benzyl group with two methoxy substituents and a tetrahydrofuran group. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair of electrons .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzyl group and the tetrahydrofuran group attached to the nitrogen atom of the amine. The two methoxy groups would be attached to the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, and more. For this specific compound, such data might not be readily available .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Bis-benzoquinoline Derivatives : A study by Chen et al. (2013) describes the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives, utilizing a component similar to the requested compound in a ring-opening reaction of furan (Chen, Li, Liu, & Wang, 2013).

Novel Synthesis of Furan-2-yl Amines and Amino Acids : Demir et al. (2003) report an enantioselective synthesis method for furan-2-yl amines and amino acids, a process that could involve compounds structurally related to (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Catalytic Applications

- Palladium-Catalyzed Carbonylative Transformation : Li et al. (2018) developed a procedure for the direct carbonylative transformation of benzyl amines, a category which includes the compound of interest. This method uses palladium as a catalyst and highlights its potential in pharmaceutical synthesis (Li, Wang, & Wu, 2018).

Application in Organic Synthesis

- Synthesis of C-glycosylarenes : Martin et al. (1990) describe the synthesis of internal C-glycosylarenes, a process that may utilize derivatives of the compound . This study has implications in the synthesis of complex organic molecules (Martin, Hendricks, Deshpande, Cutler, Kane, & Rao, 1990).

Pharmacological Studies

- Study of Antianaphylactic Agents : Research by Tenbrink et al. (1980) on compounds similar to (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine reveals their potential as antianaphylactic agents, demonstrating the pharmacological relevance of these compounds (Tenbrink, Mccall, & Johnson, 1980).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRFPVLDYQKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)